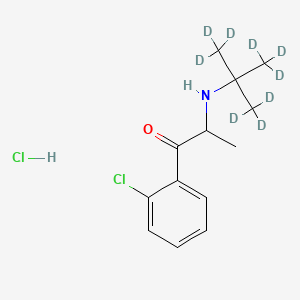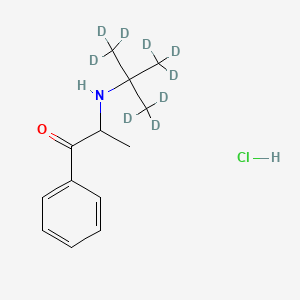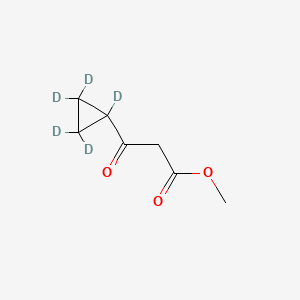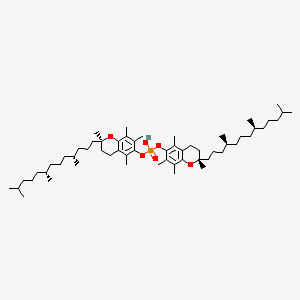
O,O'-Di-p-toluoyl-D-tartaric anhydride
Overview
Description
O,O’-Di-p-toluoyl-D-tartaric anhydride is a derivative of tartaric acid, specifically a diacyl tartaric acid. It is known for its chiral properties and is often used in various chemical processes, particularly in the resolution of racemic mixtures. The compound has a molecular formula of C20H18O8 and a molecular weight of 386.35 g/mol .
Mechanism of Action
Target of Action
Similar compounds such as (-)-o,o’-di-p-toluoyl-l-tartaric acid are known to be used as chiral resolving agents for the resolution of racemic bases . This suggests that D-PTAN may interact with a variety of molecular targets, depending on the specific context of its use.
Mode of Action
It’s known that similar compounds act as chiral resolving agents . This means they can interact with racemic mixtures (mixtures containing equal amounts of left- and right-handed enantiomers of a chiral molecule) to preferentially form complexes with one of the enantiomers. This allows the enantiomers to be separated and isolated .
Result of Action
The molecular and cellular effects of D-PTAN’s action would depend on the specific targets it interacts with. As a chiral resolving agent, its primary effect would likely be the production of enantiomerically pure compounds from racemic mixtures .
Preparation Methods
Synthetic Routes and Reaction Conditions
O,O’-Di-p-toluoyl-D-tartaric anhydride can be synthesized from tartaric acid through a series of esterification reactions. The process typically involves the reaction of tartaric acid with p-toluoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired diacyl derivative .
Industrial Production Methods
In an industrial setting, the production of O,O’-Di-p-toluoyl-D-tartaric anhydride follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve high yields and purity of the product .
Chemical Reactions Analysis
Types of Reactions
O,O’-Di-p-toluoyl-D-tartaric anhydride undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield O,O’-Di-p-toluoyl-D-tartaric acid.
Esterification: It can react with alcohols to form esters.
Reduction: The compound can be reduced to form the corresponding alcohol derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Esterification: Requires an alcohol and an acid catalyst such as sulfuric acid.
Reduction: Commonly uses reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Hydrolysis: Yields O,O’-Di-p-toluoyl-D-tartaric acid.
Esterification: Produces esters of O,O’-Di-p-toluoyl-D-tartaric acid.
Reduction: Forms alcohol derivatives of the compound.
Scientific Research Applications
O,O’-Di-p-toluoyl-D-tartaric anhydride is widely used in scientific research due to its chiral properties. Some of its applications include:
Chiral Resolution: Used as a resolving agent for the separation of racemic mixtures into their enantiomers.
Asymmetric Synthesis: Employed in the synthesis of chiral molecules, which are important in pharmaceuticals and agrochemicals.
Analytical Chemistry: Utilized in chiral chromatography for the analysis of enantiomeric purity.
Comparison with Similar Compounds
Similar Compounds
- O,O’-Di-p-toluoyl-L-tartaric acid
- Dibenzoyl-L-tartaric acid
- Di-pivaloyl-D-tartaric acid
- Dibenzoyl-D-tartaric acid
Uniqueness
O,O’-Di-p-toluoyl-D-tartaric anhydride is unique due to its specific chiral properties and its ability to form stable diastereomeric complexes. This makes it particularly useful in the resolution of racemic mixtures and in asymmetric synthesis, where the control of stereochemistry is crucial .
Properties
IUPAC Name |
[(3S,4S)-4-(4-methylbenzoyl)oxy-2,5-dioxooxolan-3-yl] 4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O7/c1-11-3-7-13(8-4-11)17(21)25-15-16(20(24)27-19(15)23)26-18(22)14-9-5-12(2)6-10-14/h3-10,15-16H,1-2H3/t15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIJHROJBLWCLV-HOTGVXAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2C(C(=O)OC2=O)OC(=O)C3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O[C@H]2[C@@H](C(=O)OC2=O)OC(=O)C3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60717804 | |
| Record name | (3S,4S)-2,5-Dioxooxolane-3,4-diyl bis(4-methylbenzoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60717804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156835-63-1 | |
| Record name | O,O′-Di-p-toluoyl-D-tartaric anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156835-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S,4S)-2,5-Dioxooxolane-3,4-diyl bis(4-methylbenzoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60717804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![S-(1H-Benzo[d]imidazol-2-yl)-N-ethylthiohydroxylamine](/img/structure/B586015.png)






